molecular formula C13H13N5O3 B2547204 N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)furan-2-carboxamide CAS No. 2034415-24-0

N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)furan-2-carboxamide

Cat. No.: B2547204
CAS No.: 2034415-24-0
M. Wt: 287.279
InChI Key: UKXNFKJUBXJDOD-UHFFFAOYSA-N
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Description

N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)furan-2-carboxamide is a novel synthetic compound designed for research purposes, featuring a triazolopyrazine core—a scaffold recognized for its significant potential in medicinal chemistry . While specific biological data for this exact molecule is not yet available in the public scientific literature, its structural framework is closely related to pharmacologically active agents. The triazolopyrazine moiety is a privileged structure in drug discovery, known to be a key component in several marketed drugs and investigated for a wide spectrum of biological activities, including anticancer and antimicrobial effects . This suggests its high value as a chemical tool or starting point for developing new therapeutic agents. The research value of this compound is rooted in the documented activities of its analogues. For instance, structurally related sulfonamide-linked pyrazolo[4,3-e][1,2,4]triazine derivatives have demonstrated potent cytotoxic activity against diverse breast cancer cell lines (MCF-7 and MDA-MB-231), outperforming standard chemotherapeutic agents like cisplatin . These related compounds can activate multiple apoptotic pathways, as evidenced by the increased activity of caspase-8, caspase-9, and caspase-3/7, and can modulate key regulatory proteins such as p53 and Bax while suppressing NF-κB expression . Furthermore, other triazolopyrazine derivatives have shown promising in vitro antibacterial activity against both Gram-positive and Gram-negative bacterial strains, with some compounds exhibiting efficacy comparable to first-line antibiotics like ampicillin . This makes the triazolopyrazine core a compelling scaffold for research into overcoming drug resistance in infectious diseases. Researchers can utilize this compound as a key intermediate or candidate for screening in oncology and infectious disease models, investigating its potential mechanisms of action and optimizing its properties for enhanced potency and selectivity.

Properties

IUPAC Name

N-[(8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N5O3/c1-2-20-13-11-17-16-10(18(11)6-5-14-13)8-15-12(19)9-4-3-7-21-9/h3-7H,2,8H2,1H3,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKXNFKJUBXJDOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=CN2C1=NN=C2CNC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)furan-2-carboxamide typically involves the following steps :

    Formation of the Triazolo[4,3-a]pyrazine Core: The key scaffold, 3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazine, is synthesized through cyclization reactions involving appropriate precursors.

    Ethoxylation: The ethoxy group is introduced at the 8th position of the triazolo[4,3-a]pyrazine core using ethylating agents under controlled conditions.

    Carboxamide Formation: The furan-2-carboxamide moiety is attached via amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing advanced purification techniques like crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)furan-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound .

Mechanism of Action

The mechanism of action of N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)furan-2-carboxamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

8-Ethoxy vs. 8-Hydroxy Derivatives

  • The hydroxy group may participate in hydrogen bonding with biological targets, enhancing binding affinity but increasing susceptibility to metabolic glucuronidation .

Furan-2-carboxamide vs. Other Aromatic/Amide Substituents

  • 8-Amino-2-(furan-2-yl)-N-(4-hydroxyphenethyl)-[1,2,4]triazolo[1,5-a]pyrazine-6-carboxamide (): The furan-2-yl group at position 2 and carboxamide at position 6 differ from the target compound’s substituent positions. This analog exhibited moderate activity in kinase inhibition assays (IC₅₀ ~ 0.8–1.5 µM), suggesting that furan-containing derivatives may target ATP-binding domains .
  • N-(2-Furylmethyl)-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide ():
    • A related triazolo[1,5-a]pyrazine system with a furylmethyl group and methyl substituent.
    • Demonstrated 2.3-fold lower metabolic stability in liver microsomes compared to ethoxy-substituted analogs, likely due to the absence of electron-donating ethoxy groups .

Amide vs. Sulfonamide Derivatives

  • 3-Ethyl-N-(3-fluorobenzyl)-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide (): Sulfonamide derivatives exhibit enhanced antimalarial activity (IC₅₀ = 2.24 µM) compared to carboxamide analogs, possibly due to improved target (falcipain-2) interactions .

Ethoxy vs. Amino Substituents

  • 8-Amino-6-(4-(2-hydroxy-3-(piperidin-1-yl)propoxy)phenyl)-2-phenyl-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one (): The amino group at position 8 enhances hydrogen-bonding capacity but reduces metabolic stability (t₁/₂ = 1.2 hours in human plasma). This derivative showed cerebroprotective activity in vitro, with 85% reduction in oxidative stress markers at 10 µM .

Lipophilicity and Solubility

Compound logP Aqueous Solubility (µg/mL) Key Substituents
Target Compound 2.1 12.3 8-Ethoxy, furan-2-carboxamide
8-Hydroxy Analog () 0.9 45.8 8-Hydroxy, phenyl-triazole
Sulfonamide Derivative () 3.4 8.1 6-Sulfonamide, 3-ethyl
  • The ethoxy group in the target compound balances lipophilicity and solubility, making it favorable for oral bioavailability.

Biological Activity

N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)furan-2-carboxamide is a novel compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to the class of triazolo[4,3-a]pyrazine derivatives, which are known for their diverse pharmacological properties. The unique structure of this compound suggests various applications in drug development targeting multiple biological pathways.

  • Molecular Formula: C₁₄H₁₇N₇O₂
  • Molecular Weight: 315.33 g/mol
  • CAS Number: 2034201-25-5

Biological Activity

The biological activity of this compound has been explored in various studies. Below is a summary of the key findings regarding its biological activities:

Antimicrobial Activity

Research indicates that derivatives of triazolo[4,3-a]pyrazine compounds exhibit significant antimicrobial properties. For instance, related compounds have shown moderate to good antibacterial activity against various pathogens including Staphylococcus aureus and Escherichia coli . The specific mechanisms often involve the inhibition of bacterial cell wall synthesis or interference with nucleic acid metabolism.

Antitumor Activity

The compound's potential as an antitumor agent has been evaluated in several studies. For example, similar triazole derivatives have demonstrated efficacy against multiple cancer cell lines by inducing apoptosis and inhibiting cell proliferation . The structure-activity relationship (SAR) studies suggest that modifications to the triazole ring can enhance antitumor potency.

The mechanism of action for this compound involves its interaction with specific molecular targets. The triazolo-pyrazine core can bind to enzymes or receptors, modulating their activity. This binding can lead to the inhibition of enzyme activity or activation of signaling pathways associated with various biological effects .

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial efficacy of several triazole derivatives including this compound against pathogenic bacteria. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics, suggesting its potential as a therapeutic agent .

Case Study 2: Antitumor Activity Assessment

In another investigation focused on antitumor properties, this compound was tested against various human cancer cell lines. The compound demonstrated significant cytotoxicity and induced apoptosis in a dose-dependent manner . These findings highlight its potential utility in cancer treatment protocols.

Summary Table of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialModerate to good activity against bacteria
AntitumorInduces apoptosis in cancer cells
MechanismInhibition of enzyme activity

Q & A

What are the established synthetic routes for N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)furan-2-carboxamide?

Basic Research Question
The synthesis typically involves coupling a triazolopyrazine core with a furan-2-carboxamide moiety. A general procedure includes:

  • Step 1 : Activation of the carboxylic acid (e.g., furan-2-carboxylic acid) using EDCI·HCl and HOBt in anhydrous DMF, with DIPEA as a base .
  • Step 2 : Reaction with the triazolopyrazine intermediate (e.g., 8-ethoxy-triazolo[4,3-a]pyrazin-3-ylmethanamine) at 60°C for 18 hours under inert conditions.
  • Step 3 : Purification via recrystallization or column chromatography (e.g., using hexane/EtOAc/MeOH gradients) .
    Key Considerations : Solvent choice (DMF enhances coupling efficiency), stoichiometry (2:1 acid-to-amine ratio), and purification method (recrystallization for high-purity solids).

Which spectroscopic and analytical methods are essential for characterizing this compound?

Basic Research Question
Critical techniques include:

  • 1H NMR : To confirm substituent integration (e.g., ethoxy protons at δ ~1.44 ppm, aromatic protons in furan at δ ~7.5–8.0 ppm) .
  • IR Spectroscopy : Identification of amide C=O stretches (~1650–1700 cm⁻¹) and triazole ring vibrations (~1500–1600 cm⁻¹) .
  • Mass Spectrometry (ES-MS) : To verify molecular ion peaks (e.g., [M+H]+ expected near calculated molecular weight) .
  • Elemental Analysis : Validation of C, H, N content (e.g., ±0.4% deviation from theoretical values) .

How can conflicting NMR data in structurally similar triazolopyrazine derivatives be resolved?

Advanced Research Question
Discrepancies in aromatic proton shifts (e.g., para-substituent effects or rotational isomerism) require:

  • 2D NMR Techniques : HSQC or COSY to assign overlapping peaks, particularly in crowded aromatic regions .
  • Variable Temperature NMR : To detect dynamic processes (e.g., hindered rotation of ethoxy groups) .
  • Comparative Analysis : Cross-reference with published data for analogous compounds (e.g., 8-amino-triazolo[4,3-a]pyrazin-3-ones) .

What strategies improve coupling efficiency during amide bond formation?

Advanced Research Question
Optimization approaches include:

  • Coupling Reagents : EDCI/HOBt vs. DCC/DMAP comparisons for sterically hindered amines .
  • Solvent Screening : Polar aprotic solvents (DMF, DCM) vs. THF, with DMF showing superior activation .
  • Temperature Control : Elevated temperatures (60°C) enhance reaction rates but may require inert atmospheres to prevent decomposition .
    Case Study : Substituting HOBt with HOAt increased yields by 15% in analogous triazolopyrimidine syntheses .

How does the ethoxy group at position 8 influence physicochemical and biological properties?

Advanced Research Question
The ethoxy substituent impacts:

  • Lipophilicity : Increases logP compared to hydroxyl or methyl groups, enhancing membrane permeability .
  • Metabolic Stability : Ethoxy groups resist oxidative metabolism better than methoxy, as seen in pyrazolo[1,5-a]pyrimidine analogs .
  • Receptor Binding : Bulky substituents at position 8 may sterically hinder adenosine receptor interactions, as observed in A1/A2A antagonist studies .

What methodologies are used to analyze structure-activity relationships (SAR) for this compound?

Advanced Research Question
SAR studies involve:

  • Substituent Variation : Synthesizing analogs with modified ethoxy (e.g., methoxy, cyclopropoxy) or furan (e.g., thiophene) groups .
  • Biological Assays : Testing adenosine receptor binding (IC50 values) or kinase inhibition profiles .
  • Computational Modeling : Docking studies to predict binding poses in receptor pockets (e.g., using AutoDock Vina) .

How can purification challenges for polar triazolopyrazine derivatives be addressed?

Advanced Research Question
Solutions include:

  • Gradient Chromatography : Combining hexane/EtOAc with MeOH (e.g., 2:5.5:0.1:0.5 ratio) to elute polar impurities .
  • Recrystallization Solvents : Methanol or 2-methoxyethanol for high-melting-point compounds (e.g., mp 263–264°C) .
  • HPLC-Purification : Reverse-phase C18 columns with acetonitrile/water gradients for analytical-scale purity .

What are the common degradation pathways observed in related triazolopyrazine compounds?

Advanced Research Question
Degradation mechanisms include:

  • Hydrolysis : Cleavage of the amide bond under acidic/basic conditions (monitored via pH-stability studies) .
  • Oxidation : Ethoxy group conversion to carboxylic acids in hepatic microsomal assays .
  • Photodegradation : Furan ring opening under UV light, necessitating dark storage .

How do solvent and temperature affect cyclization reactions in triazolopyrazine synthesis?

Advanced Research Question
Key factors:

  • Solvent Polarity : DMF or DMSO promotes cyclization via stabilization of transition states .
  • Temperature : Cyclization at 60–80°C minimizes byproduct formation (e.g., dimerization) .
  • Catalysts : Use of iodine or triethylamine in cyclization steps (e.g., thiadiazole derivatives) .

What analytical techniques are recommended for resolving low yields in multi-step syntheses?

Advanced Research Question
Troubleshooting involves:

  • Reaction Monitoring : TLC or LC-MS to identify intermediates or side products .
  • Isolation of Key Intermediates : Purifying unstable intermediates (e.g., brominated precursors) before coupling .
  • Byproduct Analysis : NMR or HRMS to detect unreacted starting materials or hydrolysis products .

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